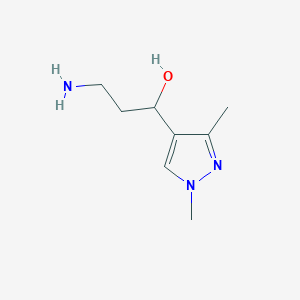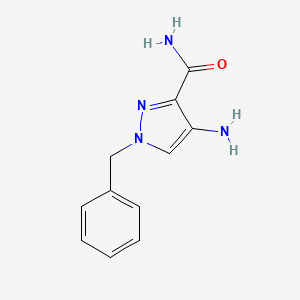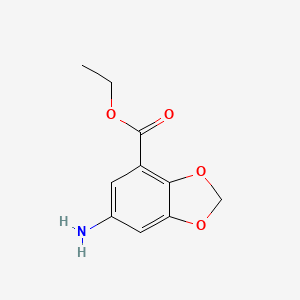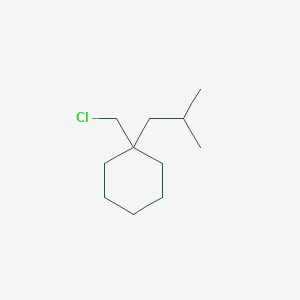![molecular formula C13H27NO B13186983 ([1-(2-Methoxyethyl)cyclopentyl]methyl)(2-methylpropyl)amine](/img/structure/B13186983.png)
([1-(2-Methoxyethyl)cyclopentyl]methyl)(2-methylpropyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
([1-(2-Methoxyethyl)cyclopentyl]methyl)(2-methylpropyl)amine: is a complex organic compound with a unique structure that includes a cyclopentyl ring, a methoxyethyl group, and a methylpropylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ([1-(2-Methoxyethyl)cyclopentyl]methyl)(2-methylpropyl)amine typically involves multiple steps, starting with the preparation of the cyclopentyl ring and subsequent functionalization. Common synthetic routes include:
Cyclopentyl Ring Formation: This can be achieved through cyclization reactions involving suitable precursors.
Methoxyethyl Group Introduction: The methoxyethyl group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of This compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
([1-(2-Methoxyethyl)cyclopentyl]methyl)(2-methylpropyl)amine: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives with different degrees of saturation.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
([1-(2-Methoxyethyl)cyclopentyl]methyl)(2-methylpropyl)amine: has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ([1-(2-Methoxyethyl)cyclopentyl]methyl)(2-methylpropyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism.
Vergleich Mit ähnlichen Verbindungen
([1-(2-Methoxyethyl)cyclopentyl]methyl)(2-methylpropyl)amine: can be compared with similar compounds such as:
Cyclopentylamines: Compounds with similar cyclopentyl structures but different substituents.
Methoxyethylamines: Compounds with methoxyethyl groups attached to different core structures.
Methylpropylamines: Compounds with methylpropylamine moieties but varying ring structures.
The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H27NO |
|---|---|
Molekulargewicht |
213.36 g/mol |
IUPAC-Name |
N-[[1-(2-methoxyethyl)cyclopentyl]methyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C13H27NO/c1-12(2)10-14-11-13(8-9-15-3)6-4-5-7-13/h12,14H,4-11H2,1-3H3 |
InChI-Schlüssel |
CRDASVROLPWPJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNCC1(CCCC1)CCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


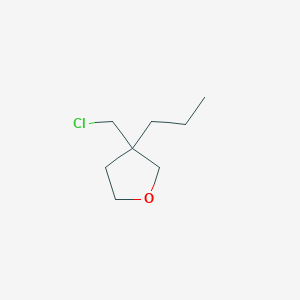
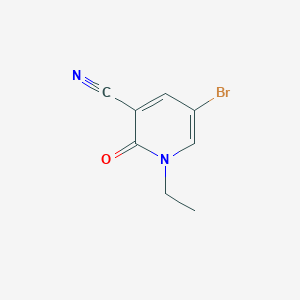
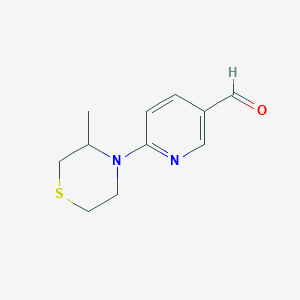
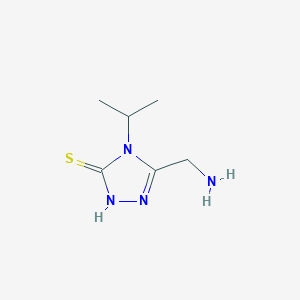
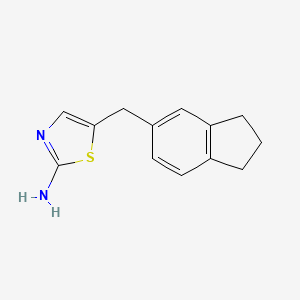
![Methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13186934.png)

amine](/img/structure/B13186946.png)

